(2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-3-yl)methanone is an organic compound that features a unique combination of an oxazolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-3-yl)methanone typically involves the reaction of 2,2-dimethyl-1,3-oxazolidine with a pyridine derivative under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
(2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-2-yl)methanone
- (2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-4-yl)methanone
- (2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-3-yl)ethanone
Uniqueness
(2,2-Dimethyl-1,3-oxazolidin-3-yl)(pyridin-3-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
447461-98-5 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-oxazolidin-3-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)13(6-7-15-11)10(14)9-4-3-5-12-8-9/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
XWADWIZEAQBWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CCO1)C(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.